molecular formula C12H9FN2O2S2 B2410667 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-12-4

3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2410667
CAS No.: 339021-12-4
M. Wt: 296.33
InChI Key: OJPHGVYAVWCBRB-UHFFFAOYSA-N
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Description

This compound is an isothiazole derivative featuring a sulfonyl group attached to a 4-fluorobenzyl moiety, a methyl group at position 5, and a carbonitrile group at position 2. Its molecular formula is C₁₂H₉FN₂O₂S₂ (CAS: 339021-11-3), with a molecular weight of 264.35 g/mol . The sulfonyl group enhances electrophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting enzymes or receptors sensitive to electron-deficient motifs.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHGVYAVWCBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.

    Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the intermediates under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The fluorobenzyl group may enhance its binding affinity and specificity for certain targets, while the isothiazole ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Isothiazole Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile C₁₂H₉FN₂O₂S₂ 264.35 4-Fluorobenzyl-sulfonyl, methyl, CN 339021-11-3
3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile C₁₂H₈ClFN₂O₂S₂ 330.79 2-Chloro-6-fluorobenzyl-sulfonyl, methyl, CN 343375-68-8
3-[(Cyano-2-phenylcarbohydrazonoyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile C₁₃H₉N₅O₂S₂ 331.38 Carbohydrazonoyl-sulfonyl, methyl, CN 337928-19-5

Key Observations :

  • The 2-chloro-6-fluorobenzyl analog (CAS 343375-68-8) has a higher molecular weight (330.79 g/mol) due to the additional chlorine atom, which increases lipophilicity and steric bulk compared to the target compound .

Thio/Sulfanyl Derivatives

Table 2: Thio vs. Sulfonyl Functional Groups
Compound Name Functional Group Reactivity/Stability Applications
This compound Sulfonyl (-SO₂-) High electrophilicity; stable to hydrolysis Enzyme inhibition
3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile Sulfanyl (-S-) Prone to oxidation; nucleophilic Intermediate for sulfonyl synthesis

Key Observations :

  • The sulfanyl analog (CAS 339021-11-3) serves as a precursor to the sulfonyl derivative via oxidation. Its lower stability limits direct therapeutic use but makes it valuable in synthetic routes .

Amino-Substituted Isothiazoles

However, the absence of the sulfonyl group reduces its electrophilic character compared to the target compound.

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